NU-7031

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

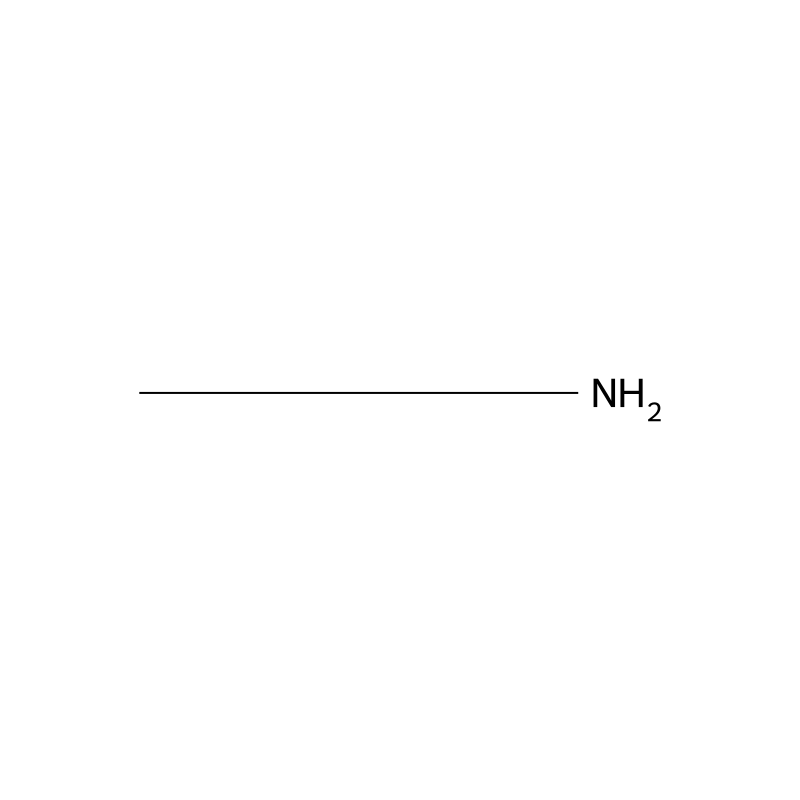

NU-7031, chemically known as 4-(morpholin-4-yl)-6-methoxy-1-benzopyran-2-one, is a synthetic compound primarily recognized for its role as an inhibitor of the enzyme deoxyribonucleic acid-dependent protein kinase (DNA-PK). This enzyme plays a critical role in the DNA damage response and repair mechanisms, making NU-7031 a compound of interest in cancer research due to its potential anticancer properties. Its molecular formula is C14H15NO4, and it has a molar mass of approximately 261.27 g/mol .

- Methylation: The presence of the methoxy group allows for further functionalization.

- Hydrolysis: Under certain conditions, the morpholino group may be hydrolyzed, affecting its biological activity.

- Oxidation: The structure is susceptible to oxidative reactions which can alter its pharmacokinetic properties.

These reactions are essential for understanding the compound's stability and reactivity in biological systems.

NU-7031 has been shown to exhibit significant biological activity as a potent inhibitor of DNA-PK. This inhibition is crucial as it enhances the sensitivity of cancer cells to radiation therapy and certain chemotherapeutic agents. In vitro studies have demonstrated that NU-7031 can increase cellular radiosensitivity, making it a promising candidate for combination therapies in oncology . Additionally, its ability to interfere with DNA repair mechanisms positions it as a potential therapeutic agent in cancer treatment strategies.

The synthesis of NU-7031 typically involves several steps:

- Formation of the Benzopyran Core: The initial step usually includes the condensation of appropriate aromatic precursors.

- Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution reactions.

- Methoxy Group Installation: This may involve methylation techniques to introduce the methoxy substituent at the 6-position of the benzopyran structure.

Various synthetic routes have been explored, often focusing on optimizing yield and purity while minimizing by-products .

NU-7031 is primarily investigated for its applications in:

- Cancer Therapy: Its role as a DNA-PK inhibitor makes it valuable in enhancing the efficacy of radiotherapy and chemotherapy.

- Research: Used in preclinical studies to explore DNA repair mechanisms and cellular responses to DNA damage.

The compound's unique properties position it as an important tool in both therapeutic and research settings within oncology.

Studies on NU-7031 have focused on its interactions with various biological molecules:

- DNA-PK Interaction: Detailed kinetic studies reveal that NU-7031 binds effectively to DNA-PK, inhibiting its activity.

- Cellular Uptake: Research indicates how NU-7031 is absorbed by cancer cells, impacting its efficacy as a therapeutic agent.

Further exploration into its pharmacokinetics and metabolic pathways is essential for understanding its full potential and safety profile in clinical applications .

Several compounds share structural similarities with NU-7031, notably:

Uniqueness of NU-7031

NU-7031 stands out due to its specific structural modifications that enhance its potency against DNA-PK while maintaining favorable pharmacokinetic properties. Its methoxy substitution at the 6-position differentiates it from other similar compounds, potentially influencing both binding affinity and biological activity.

The structure-activity relationships of NU-7031 and its related analogues have been extensively characterized through comparative studies with the prototype DNA-PK inhibitor NU-7026 [1] [2]. NU-7031, with the IUPAC name 6-methoxy-4-morpholin-4-ylchromen-2-one, serves as a structural analogue and internal standard for analytical studies of the NU-7026 series [1] [2]. The molecular framework consists of a chromen-2-one scaffold substituted with a methoxy group at position 6 and a morpholine ring at position 4, resulting in the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol [3] [4] [5] [6].

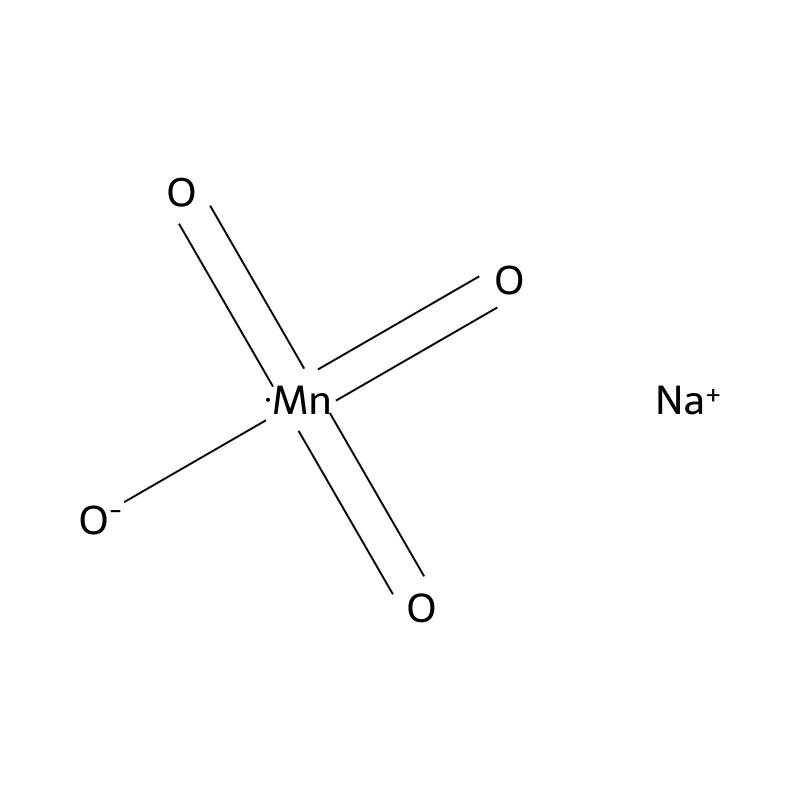

The morpholino substituent represents a critical pharmacophore that defines both the potency and metabolic stability of compounds in this series [1] [7]. Structure-activity relationship analysis reveals that the morpholine ring at position 4 is essential for DNA-PK inhibitory activity, with the nitrogen atom providing crucial interactions within the ATP-binding pocket of the DNA-PKcs catalytic domain [1] [8]. The unsubstituted morpholine ring in NU-7026 exhibits optimal DNA-PK inhibition with an IC₅₀ of 0.23 μM, demonstrating 56-fold selectivity over phosphoinositide 3-kinase (PI3K) [1] [9] [10].

Modifications to the morpholine ring significantly impact both biological activity and pharmacokinetic properties [1] [7]. The bis-methylated analogue NU-7107, featuring methyl substitutions at the C-2 and C-6 positions of the morpholine ring, demonstrates markedly reduced DNA-PK inhibitory activity (IC₅₀ > 10 μM) compared to the parent compound NU-7026 [1] [7]. However, this structural modification confers substantial metabolic stability, with a four-fold reduction in plasma clearance and extended detectability beyond 6 hours post-administration [1] [7].

The chromen-2-one core structure accommodates various substituent patterns that modulate selectivity and potency [1]. The 6-methoxy substitution in NU-7031 distinguishes it from the unsubstituted benzochromenone system of NU-7026, potentially influencing both electronic properties and binding orientation within the ATP-binding site [3] [4] [5]. This substitution pattern suggests that electron-donating groups at position 6 may be compatible with DNA-PK binding, although specific activity data for NU-7031 as a DNA-PK inhibitor remains limited in the available literature.

Ring-opened metabolites NU-7199 and NU-7200, formed through oxidative metabolism of the morpholine ring, retain the core chromen-2-one structure but exhibit altered biological activity profiles [1] [7]. These compounds represent the primary metabolic products of C-2 hydroxylation followed by ring-opening to form aldehyde tautomers and subsequent reduction to alcohol derivatives [1] [7]. The formation of these metabolites underscores the metabolic vulnerability of the morpholine ring and highlights the importance of structural modifications to enhance metabolic stability while preserving DNA-PK inhibitory activity.

Competitive Binding Analysis with DNA-PK Catalytic Domain

NU-7031 and related compounds in this series function as ATP-competitive inhibitors of the DNA-PKcs catalytic domain [1] [10] [8]. The competitive binding mechanism involves direct interaction with the ATP-binding pocket of DNA-PKcs, preventing ATP binding and subsequent kinase activation [1] [11] [12]. Structural studies and biochemical analyses indicate that these compounds bind to the highly conserved ATP-binding site within the kinase domain of DNA-PKcs, which shares structural homology with other members of the phosphoinositide 3-kinase-related kinase (PIKK) family [1] [11] [12].

The ATP-competitive nature of inhibition has been demonstrated through kinetic studies showing that the inhibitory effects can be overcome by increasing ATP concentrations [1] [8] [13]. The binding affinity of NU-7026, the prototypical compound in this series, exhibits an IC₅₀ of 0.23 μM for DNA-PK, indicating high-affinity interaction with the catalytic domain [1] [9] [10]. This potent inhibition reflects optimal complementarity between the chromen-2-one scaffold and the ATP-binding pocket architecture.

Competitive binding studies reveal that effective DNA-PK inhibition requires sustained compound exposure, with minimum effective concentrations of 10 μM maintained for at least 4 hours to achieve significant radiosensitization effects [1] [7]. This temporal requirement suggests that binding kinetics and residence time within the ATP-binding pocket are critical determinants of biological efficacy [1] [14] [15]. The extended exposure requirement may reflect competition with intracellular ATP concentrations, which typically range from 1-10 mM, necessitating sufficient inhibitor concentrations to maintain effective occupancy of the binding site.

The binding pocket interaction involves multiple contact points between the inhibitor and conserved amino acid residues within the ATP-binding domain [11] [12] [16]. The morpholine ring nitrogen atom likely forms hydrogen bonds with backbone carbonyl groups, while the chromen-2-one system engages in both hydrogen bonding and hydrophobic interactions with residues lining the ATP-binding cleft [1] [17] [16]. These interactions position the inhibitor to effectively compete with ATP for binding site occupancy.

Selectivity analysis demonstrates that NU-7026 exhibits 56-fold selectivity for DNA-PK over PI3K, and greater than 435-fold selectivity over other PIKK family members ATM and ATR [1] [9]. This selectivity profile indicates that despite the conserved nature of ATP-binding sites across kinase families, subtle differences in binding pocket architecture and residue composition enable selective targeting of DNA-PKcs [18] [19] [20]. The achieved selectivity reduces potential off-target effects and enhances the therapeutic window for DNA-PK inhibition.

Allosteric Modulation of Ku70/Ku80 Heterodimer Interactions

The interaction between NU-7031 and the DNA-PK holoenzyme extends beyond direct catalytic domain inhibition to encompass allosteric modulation of Ku70/Ku80 heterodimer interactions [21] [11] [22]. DNA-PK exists as a dynamic complex comprising the Ku70/Ku80 heterodimer and the DNA-PKcs catalytic subunit, with ATP binding and kinase activation inducing conformational changes that propagate throughout the entire complex [21] [11] [22].

The Ku70/Ku80 heterodimer functions as the DNA-binding component of DNA-PK, recognizing and binding to DNA double-strand breaks with high affinity [23] [24] [22]. Upon DNA binding, Ku70/Ku80 recruits DNA-PKcs to form the active DNA-PK complex, positioning the catalytic domain for optimal substrate phosphorylation [24] [25] [22]. The assembly of this complex involves extensive protein-protein interactions between the Ku subunits and specific domains of DNA-PKcs [21] [11] [22].

ATP-competitive inhibition by NU-7031 and related compounds disrupts the normal conformational dynamics of DNA-PKcs, potentially affecting its interactions with the Ku70/Ku80 heterodimer [21] [11] [12]. The binding of ATP to DNA-PKcs induces conformational changes that enhance the stability of the DNA-PK complex and optimize the active site geometry for substrate phosphorylation [21] [11] [12]. Competitive inhibition prevents these ATP-induced conformational changes, potentially reducing the affinity of DNA-PKcs for the Ku heterodimer and destabilizing the overall complex.

The C-terminal domain of Ku80 plays a crucial role in DNA-PKcs recruitment and activation [22] [26]. This domain undergoes significant conformational changes upon DNA-PKcs binding, and these movements are influenced by the nucleotide binding state of DNA-PKcs [22]. NU-7031-mediated inhibition of ATP binding may alter these conformational dynamics, affecting the interaction interface between Ku80 and DNA-PKcs and potentially leading to reduced complex stability and altered DNA repair kinetics.

Structural studies of the full-length Ku70/Ku80 heterodimer reveal that both subunits contain flexible C-terminal regions that mediate protein-protein interactions [22] [26]. The Ku70 SAP domain undergoes DNA-dependent conformational changes, while the Ku80 C-terminal domain serves as the primary DNA-PKcs interaction surface [22]. The allosteric communication between the ATP-binding site of DNA-PKcs and these interaction domains suggests that competitive inhibition can indirectly modulate Ku heterodimer function through long-range conformational effects.

Experimental evidence indicates that DNA-PK inhibition affects the overall dynamics of DNA double-strand break repair, suggesting that the inhibitor-induced conformational changes extend beyond the immediate catalytic site to influence the broader repair machinery assembly [1] [21] [27]. This allosteric modulation may contribute to the enhanced radiosensitization effects observed with NU-7031 and related compounds, as disruption of protein-protein interactions within the DNA-PK complex can impair the coordination of DNA repair processes.

Kinase Selectivity Profiling Against PI3K Family Members

The kinase selectivity profile of NU-7031 and related compounds demonstrates their specificity for DNA-PK relative to other members of the phosphoinositide 3-kinase (PI3K) and PIKK families [1] [18] [19]. Comprehensive selectivity profiling reveals that NU-7026, the prototypical compound in this series, exhibits remarkable discrimination between DNA-PK and closely related kinases, with IC₅₀ values of 0.23 μM for DNA-PK compared to 13 μM for PI3K, representing a 56-fold selectivity ratio [1] [9] [10].

The selectivity extends significantly to other PIKK family members, with IC₅₀ values exceeding 100 μM for both ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases [1] [9]. This represents greater than 435-fold selectivity for DNA-PK over these related kinases, indicating that despite the structural similarities within the PIKK family, the compounds achieve substantial target discrimination [1] [18].

The molecular basis for this selectivity lies in subtle differences in ATP-binding pocket architecture among PIKK family members [18] [19] [20]. While these kinases share a conserved overall fold and ATP-binding motif organization, variations in residue composition and pocket geometry create distinct microenvironments that can be exploited for selective inhibition [18] [12]. The chromen-2-one scaffold of NU-7031 and related compounds appears optimally configured to complement the specific geometric and electronic properties of the DNA-PK ATP-binding site.

PI3K selectivity profiling reveals differential inhibition across PI3K isoforms, with the compounds showing varying degrees of activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ [18] [19] [28]. The 56-fold selectivity over PI3K represents an important therapeutic advantage, as PI3K inhibition can lead to significant metabolic and immune system toxicities [18] [19] [20]. The achieved selectivity window reduces the likelihood of these off-target effects while maintaining potent DNA-PK inhibition.

Kinase selectivity profiling against broader kinase panels demonstrates that NU-7031 and related compounds exhibit minimal cross-reactivity with classical serine/threonine and tyrosine kinases [29] [18]. This selectivity profile reflects the unique structural features of the PIKK family ATP-binding sites compared to conventional protein kinases [18] [19]. The morpholine-containing chromen-2-one scaffold appears particularly suited for PIKK family recognition while avoiding interactions with the distinct ATP-binding pockets of other kinase families.

The selectivity profile has been validated through cellular assays measuring phosphorylation of known substrate targets for different kinases [1] [18] [12]. DNA-PK inhibition is evidenced by reduced phosphorylation of DNA-PKcs autophosphorylation sites and downstream substrates such as p53, while PI3K-dependent signaling pathways remain largely unaffected at therapeutically relevant concentrations [1] [19]. This functional selectivity confirms that the biochemical selectivity translates into cellular specificity, supporting the potential for targeted DNA-PK inhibition with minimal off-target effects.